6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes an amino group, methoxy group, and a cyclohexa-2,4-dien-1-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one typically involves the reaction of 2-amino-4,5-dimethylaniline with methoxy-substituted cyclohexadienone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride for reduction processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated cyclohexane derivatives .
Scientific Research Applications
6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: Similar structure with a phenylamino group instead of the dimethylanilino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and a dimethylaniline group.
Uniqueness
6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
112750-10-4 |
---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[(2-amino-4,5-dimethylphenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C16H18N2O2/c1-10-7-13(17)14(8-11(10)2)18-9-12-5-4-6-15(20-3)16(12)19/h4-9,19H,17H2,1-3H3 |
InChI Key |
APRDQHBSXDMPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=CC2=C(C(=CC=C2)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.